molecular formula C12H7BrClNO3 B8729827 5-Bromo-2-(6-chloropyridin-3-yloxy)benzoic acid

5-Bromo-2-(6-chloropyridin-3-yloxy)benzoic acid

Cat. No. B8729827
M. Wt: 328.54 g/mol
InChI Key: RBGJAVNMRGMIFY-UHFFFAOYSA-N
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Patent
US08497264B2

Procedure details

A mixture of 2,5-dibromobenzoic acid (1244 g, 4.44 mol), 5-hydroxy-2-chloropyridine (663.3 g, 5.12 mol) and cesium carbonate (2893.3 g, 8.88 mol) was stirred for 20 minutes under a nitrogen atmosphere. To this slurry were added copper (I) trifloromethanesulfonate toluene complex (59.7 g, 0.115 mol), toluene (9 L) and EtOAc (39 mL). The resulting suspension was heated to 105° C. and stirred for 2 h before being cooled to RT. The toluene was decanted, and water (8 L) and EtOAc (8 L) were added. The resulting mixture was stirred until the solid was completely dissolved. The EtOAc layer was separated and the pH of the aqueous layer was adjusted to pH 2˜3 with 6N HCl. The aqueous layer was extracted with EtOAc (3×5 L). The combined organic layers were dried over Na2SO4, filtered and concentrated to give 1.28 Kg of 5-bromo-2-(6-chloropyridin-3-yloxy)benzoic acid as brown solid. This material was used in next step without further purification.
Quantity
1244 g
Type
reactant
Reaction Step One
Quantity
663.3 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2893.3 g
Type
reactant
Reaction Step One
Quantity
9 L
Type
reactant
Reaction Step Two
Name
Quantity
39 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[OH:12][C:13]1[CH:14]=[CH:15][C:16]([Cl:19])=[N:17][CH:18]=1.C(=O)([O-])[O-].[Cs+].[Cs+].C1(C)C=CC=CC=1>CCOC(C)=O>[Br:11][C:8]1[CH:9]=[CH:10][C:2]([O:12][C:13]2[CH:18]=[N:17][C:16]([Cl:19])=[CH:15][CH:14]=2)=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
1244 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=C(C=C1)Br
Name
Quantity
663.3 g
Type
reactant
Smiles
OC=1C=CC(=NC1)Cl
Name
cesium carbonate
Quantity
2893.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Two
Name
Quantity
9 L
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
39 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
was stirred for 20 minutes under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
before being cooled to RT
CUSTOM
Type
CUSTOM
Details
The toluene was decanted
ADDITION
Type
ADDITION
Details
water (8 L) and EtOAc (8 L) were added
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred until the solid
DISSOLUTION
Type
DISSOLUTION
Details
was completely dissolved
CUSTOM
Type
CUSTOM
Details
The EtOAc layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)O)C1)OC=1C=NC(=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.28 kg
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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